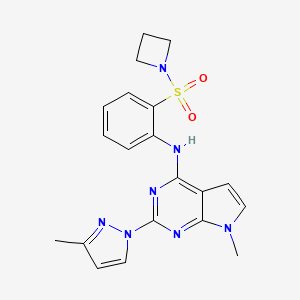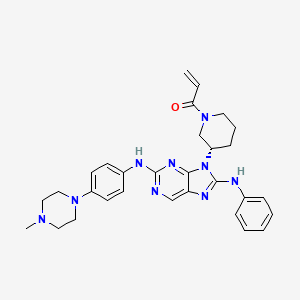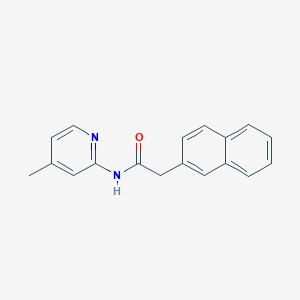
Riok2-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Riok2-IN-1 is a potent and selective inhibitor of the enzyme Rio-kinase 2 (RIOK2). RIOK2 is an atypical kinase involved in the maturation of the small ribosomal subunit (40S) and cell cycle progression.
Vorbereitungsmethoden
The synthesis of Riok2-IN-1 involves several steps, including the formation of key intermediates and the final coupling reactions. . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Analyse Chemischer Reaktionen
Riok2-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the naphthyl-pyridine scaffold.
Reduction: Used to reduce any oxidized intermediates back to their desired state.
Substitution: Commonly used to introduce various functional groups that enhance the compound’s activity. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are intermediates that are further processed to yield the final this compound compound.
Wissenschaftliche Forschungsanwendungen
Riok2-IN-1 has a wide range of scientific research applications:
Wirkmechanismus
Riok2-IN-1 exerts its effects by inhibiting the ATPase activity of RIOK2. This inhibition leads to a decrease in protein synthesis and ribosomal instability, ultimately causing cell death in cancer cells . The molecular targets of this compound include the pre-40S ribosomal subunit and various proteins involved in ribosome biogenesis and cell cycle progression . The pathways affected by this compound include the AKT signaling pathway and the mTOR pathway .
Vergleich Mit ähnlichen Verbindungen
Riok2-IN-1 is unique due to its high selectivity and potency for RIOK2. Similar compounds include:
RIOK1 inhibitors: These compounds target the closely related RIOK1 enzyme but may not have the same selectivity for RIOK2.
Conivaptan: Identified as a potential RIOK2 inhibitor through virtual screening studies.
4-Hydroxy-estazolam: Another compound identified as a potential RIOK2 inhibitor. This compound stands out due to its specific inhibition of RIOK2, making it a valuable tool for studying the biological functions of this kinase and its potential as a therapeutic target.
Eigenschaften
Molekularformel |
C18H16N2O |
|---|---|
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
N-(4-methylpyridin-2-yl)-2-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C18H16N2O/c1-13-8-9-19-17(10-13)20-18(21)12-14-6-7-15-4-2-3-5-16(15)11-14/h2-11H,12H2,1H3,(H,19,20,21) |
InChI-Schlüssel |
HPQZTEVMVAVGJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)NC(=O)CC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


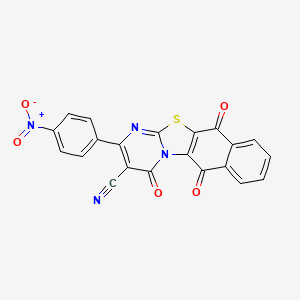
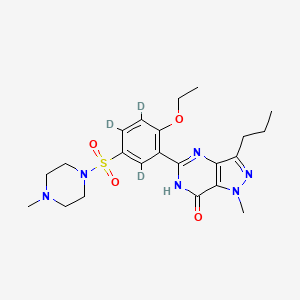
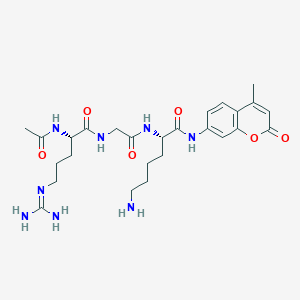
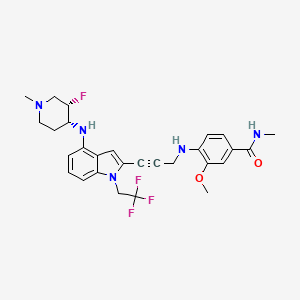
![2-[(2S,5R,8S,11S)-8-[4-[[(2S,3R,4R,5R,6S)-6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12378410.png)
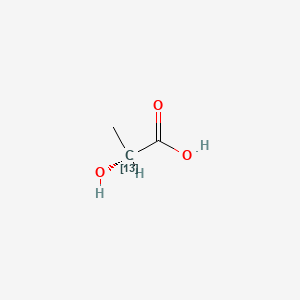
![azane;[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate](/img/structure/B12378428.png)
![1-[3-(4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)oxyazetidin-1-yl]prop-2-en-1-one](/img/structure/B12378433.png)
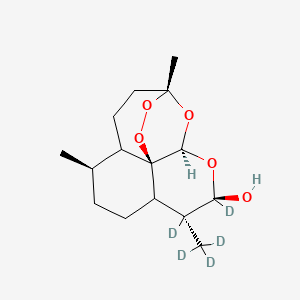
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidene(613C)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12378445.png)
![(1S,3R,8R,9S,11S,12S,14S,15R,16R)-6,6-difluoro-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-9,14-diol](/img/structure/B12378453.png)
